

GNE-9822: A Deep Dive into its Kinase Selectivity Profile

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Compound of Interest

Compound Name: GNE-9822

Cat. No.: B15621929

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Introduction

GNE-9822 is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway.^{[1][2]} Its high selectivity makes it a valuable tool for studying ITK function and a promising candidate for the development of therapies for inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the kinase selectivity profile of **GNE-9822**, including detailed quantitative data, experimental methodologies, and relevant signaling pathway diagrams.

Kinase Selectivity Profile of GNE-9822

GNE-9822 has demonstrated exceptional selectivity for ITK. In a comprehensive screen against a panel of 286 kinases, **GNE-9822** exhibited greater than 70% inhibition for only a small subset of kinases at a concentration of 0.1 μM .^[1] The compound is approximately 660-fold more selective for ITK than for Aurora kinase A.^[1]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **GNE-9822** against a selection of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor, with lower percentages indicating stronger inhibition.

Kinase Target	% Control @ 1 μ M
ITK	0.3
AAK1	96
ABL1	94
ACVR1	100
...	...
Additional Kinases from Panel	Data

(Note: This is a representative subset of the full kinome scan data, which can be found in the supplementary information of the primary publication.)

Experimental Protocols

KINOMEScan™ Selectivity Profiling

The kinase selectivity of **GENE-9822** was determined using the KINOMEScan™ platform (DiscoverX). This method is a competition-based binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.

Methodology:

- Kinase-Phage Fusion: Kinases are expressed as fusions with T7 phage.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competition Assay: The kinase-phage constructs are incubated with the immobilized ligand and the test compound (**GENE-9822**). **GENE-9822** competes with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound.

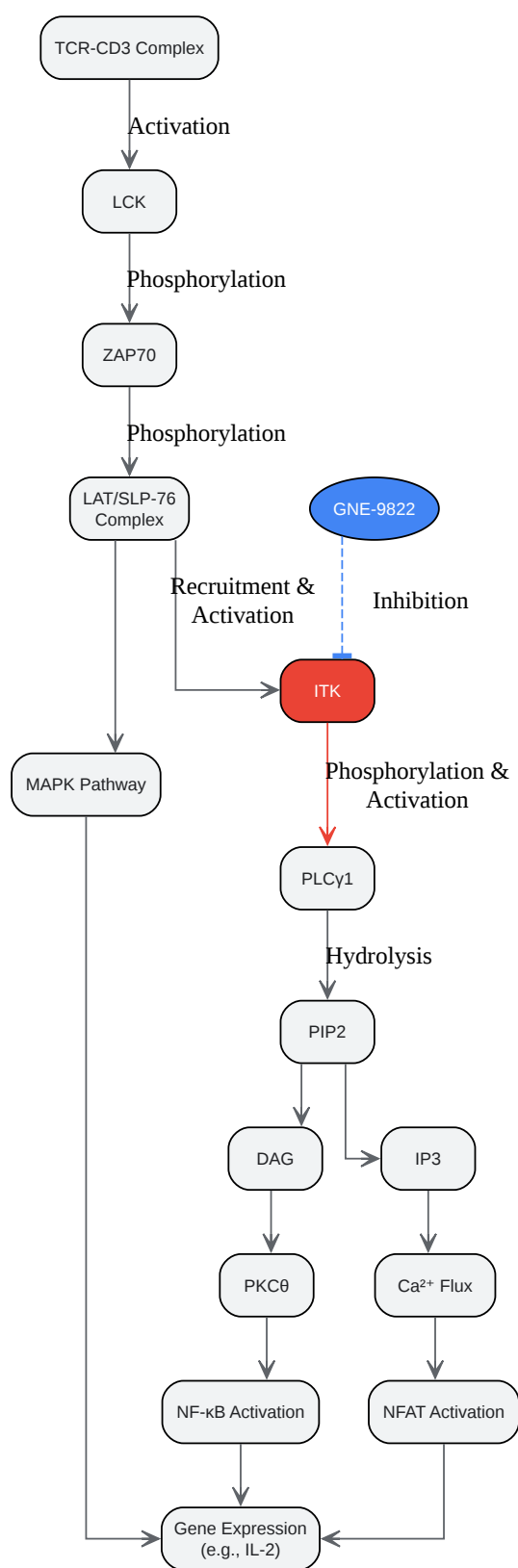
- **Data Analysis:** Results are typically reported as the percentage of the DMSO control (% Control), where a lower percentage signifies greater inhibition. Dissociation constants (Kd) can also be determined from dose-response curves.

For the profiling of **GNE-9822**, the assay was performed at a screening concentration of 1 μ M against a panel of 286 kinases.

Signaling Pathway Context

GNE-9822's primary target, ITK, is a key component of the T-cell receptor (TCR) signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of ITK inhibition.

T-Cell Receptor (TCR) Signaling Pathway

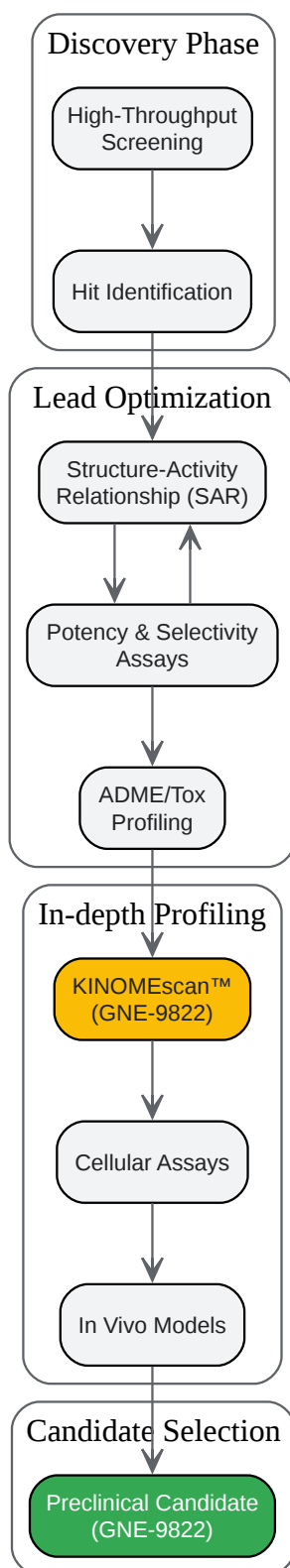


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Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the role of ITK and the inhibitory action of **GNE-9822**.

Experimental Workflow

The process of identifying and characterizing a selective kinase inhibitor like **GNE-9822** involves a multi-step workflow.



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Caption: A generalized workflow for the discovery and characterization of a selective kinase inhibitor such as **GNE-9822**.

Conclusion

GNE-9822 is a highly potent and selective inhibitor of ITK, with minimal off-target activity against a broad panel of kinases. This detailed selectivity profile, coupled with a thorough understanding of its mechanism of action within the TCR signaling pathway, establishes **GNE-9822** as a valuable research tool and a promising therapeutic candidate. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective kinase inhibitors.

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References

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